L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- is an organic compound with the chemical formula C20H17N5O8 and a molecular weight of 455.38 g/mol . This compound is known for its role in chemical synthesis, particularly in the synthesis of peptides and proteins. It appears as a colorless crystalline or crystalline powder and is soluble in water, alcohols, and acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the protection of the histidine amino group and the introduction of the dinitrophenyl group. The process begins with the protection of the amino group using a benzyloxycarbonyl (CBZ) group. The protected histidine is then reacted with 2,4-dinitrofluorobenzene under basic conditions to introduce the dinitrophenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the dinitrophenyl group, yielding the original histidine derivative.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original histidine derivative .
Scientific Research Applications
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- has several scientific research applications:
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectroscopic studies. Additionally, the compound can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Histidine, 1-(2,4-dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-: Similar in structure but lacks the N-methyl group.
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(methoxy)carbonyl]-: Similar but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in spectroscopic studies, while the N-methyl and phenylmethoxy groups influence its solubility and stability .
Properties
CAS No. |
519156-62-8 |
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Molecular Formula |
C21H19N5O8 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C21H19N5O8/c1-23(21(29)34-12-14-5-3-2-4-6-14)19(20(27)28)9-15-11-24(13-22-15)17-8-7-16(25(30)31)10-18(17)26(32)33/h2-8,10-11,13,19H,9,12H2,1H3,(H,27,28)/t19-/m0/s1 |
InChI Key |
VLJHTYRCYNZMIW-IBGZPJMESA-N |
Isomeric SMILES |
CN([C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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